2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride
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Overview
Description
2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride is a versatile chemical compound known for its intricate structure and potential applications across various scientific fields. The compound’s spiro-structure gives it unique stability and reactivity, making it valuable in synthetic organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride is typically synthesized through multi-step organic synthesis. One common approach involves the cyclization of an isoquinoline derivative with a piperidine ketone under acidic conditions. The process often requires meticulous control of temperature and pH to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis of this compound often involves automated processes using high-pressure reactors and continuous flow systems. This ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form N-oxides.
Reduction: It is susceptible to reduction, especially in the presence of hydrogenation catalysts.
Substitution: The compound’s spiro-center is reactive, allowing for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Utilizes agents such as m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Employs hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: Uses nucleophiles like sodium methoxide under mild heating.
Major Products:
N-oxides
Reduced derivatives
Substituted spiro compounds
Scientific Research Applications
2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride is a valuable tool in various research domains:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme interactions due to its unique structural features.
Medicine: Explored for its potential as a pharmacophore in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in polymerization reactions.
Mechanism of Action
The compound’s mechanism of action is closely linked to its ability to interact with biological macromolecules. Its spiro-structure allows it to fit into enzyme active sites, potentially inhibiting their function or altering their activity. The molecular targets often include enzymes involved in neurotransmitter synthesis and metabolism, which could explain its potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
When compared to similar spiro-compounds, 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride stands out due to its unique structural features and reactivity:
Similar Compounds: 2H-Spiro[piperidine-4,1'-quinazolin]-3(4H)-one hydrochloride, Spiro[cyclohexane-1,4'-isoquinoline]-3(2H)-one.
Uniqueness: The isoquinoline moiety confers specific binding properties that are not observed in other spiro-compounds, making it particularly valuable in the context of medicinal chemistry.
Conclusion
This compound is a compound of considerable interest due to its distinctive structure and wide-ranging applications in research and industry. From synthetic chemistry to potential medical applications, its versatility and unique characteristics make it a noteworthy subject of study.
Properties
IUPAC Name |
spiro[2,4-dihydroisoquinoline-1,4'-piperidine]-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c16-12-9-10-3-1-2-4-11(10)13(15-12)5-7-14-8-6-13;/h1-4,14H,5-9H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEASGZGJJTTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3CC(=O)N2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173944-49-5 |
Source
|
Record name | 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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